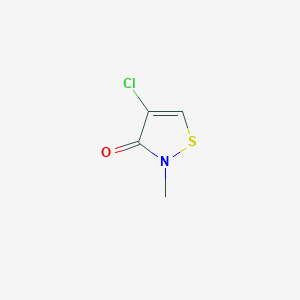

3(2H)-Isothiazolone, 4-chloro-2-methyl-

Description

Contextualization of Isothiazolinone Compounds in Modern Chemical Research

Isothiazolinones represent a critical class of biocides extensively utilized for their broad-spectrum efficacy against bacteria, fungi, and algae. epa.govatamankimya.com In modern chemical research, these compounds are subjects of continuous investigation due to their high efficiency at low concentrations and their role in preventing microbial contamination and biofouling in a vast array of applications. researchgate.netnih.gov Research focuses on their synthesis, mechanisms of action, and stability. nih.govresearchgate.net The antimicrobial action of isothiazolinones is attributed to their ability to inhibit microbial enzymes by reacting with cellular nucleophiles, particularly those with thiol groups, which disrupts essential metabolic pathways and leads to cell death. mdpi.comwikipedia.org The versatility and effectiveness of isothiazolinones have established them as important preservatives and antimicrobial agents in numerous industrial sectors. researchgate.net

Significance of 3(2H)-Isothiazolone, 4-chloro-2-methyl- (CMIT) in Industrial and Environmental Science

CMIT is a powerful biocide and preservative that is rarely used alone. atamankimya.comwikipedia.org It is most often formulated in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (B36803) (MIT), a combination commercially known as Kathon™. wikipedia.orgwikipedia.org This mixture is valued for its synergistic, broad-spectrum action against a wide range of microorganisms. atamankimya.com

In industrial science, the significance of CMIT is profound. It is a key active ingredient in formulations used for industrial water treatment, including circulating cooling water systems, to control microbial growth and prevent biofouling. atamankimya.comindustrialchemicals.gov.au Its application extends to pulp and paper mills, oil extraction systems, metalworking fluids, and as a preservative in paints, adhesives, detergents, and coatings. industrialchemicals.gov.aunih.govresearchgate.net The primary function of CMIT in these contexts is to inhibit microbial activity that could otherwise lead to product spoilage and operational issues. atamankimya.com

From an environmental science perspective, the widespread industrial and commercial use of CMIT has led to its detection in various aquatic environments. mdpi.com Consequently, research in this field is focused on understanding its environmental fate, persistence, and degradation pathways. mdpi.comresearchgate.net Studies show that the stability of CMIT is pH-dependent, with accelerated degradation occurring in alkaline conditions. researchgate.netbiobor.com Its potential impact on non-target aquatic organisms is also a significant area of investigation. mdpi.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one | atamankimya.comwikipedia.org |

| CAS Number | 26172-55-4 | atamankimya.comnist.gov |

| Chemical Formula | C4H4ClNOS | nist.gov |

| Molecular Weight | 149.60 g/mol | nist.gov |

| Appearance | White solid | wikipedia.org |

Scope and Research Objectives Pertaining to CMIT

Current research on CMIT is multifaceted, addressing both its application and its environmental implications. Key research objectives include:

Development of Analytical Methods: A primary goal is to create sensitive and reliable analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate identification and quantification of CMIT in various products and environmental samples. mdpi.comresearchgate.net

Environmental Fate and Degradation: Researchers are investigating the chemical and photochemical stability of CMIT. nih.gov This includes studying its degradation kinetics under different environmental conditions, such as varying pH and temperature, to predict its persistence and breakdown products in aquatic systems. researchgate.netbiobor.com

Ecotoxicological Studies: A significant portion of research is dedicated to assessing the impact of CMIT on aquatic ecosystems. mdpi.com This involves studying its effects on non-target organisms to understand its potential environmental risk. mdpi.com

Mechanism of Action: Ongoing studies aim to further elucidate the precise biochemical mechanisms through which CMIT exerts its biocidal activity, particularly its interaction with microbial metabolic pathways. mdpi.comnih.gov This knowledge can aid in the development of more targeted and efficient biocidal formulations.

| Industry / Sector | Specific Application | Source |

|---|---|---|

| Water Treatment | Controlling microbial growth in industrial cooling towers and circulating water systems | atamankimya.comindustrialchemicals.gov.au |

| Pulp & Paper | Slimicide to prevent microbial slime formation in mill water systems | industrialchemicals.gov.auresearchgate.net |

| Paints & Coatings | In-can preservative to prevent spoilage and extend shelf life | industrialchemicals.gov.aunih.gov |

| Adhesives & Sealants | Preservative to inhibit bacterial and fungal growth | industrialchemicals.gov.aunih.gov |

| Metalworking Fluids | Biocide to control microbial contamination in cutting fluids | industrialchemicals.gov.auresearchgate.net |

| Detergents & Cleaners | Preservative in liquid household and industrial cleaning products | atamankimya.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)3(5)2-8-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWZBMHCQCVNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437964 | |

| Record name | 3(2H)-Isothiazolone, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71091-90-2 | |

| Record name | 3(2H)-Isothiazolone, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure, Nomenclature, and Isomeric Considerations

Systematic IUPAC Nomenclature and Common Designations of 3(2H)-Isothiazolone, 4-chloro-2-methyl-

The compound with the CAS Registry Number 26172-55-4 is known by several names, reflecting its widespread use and chemical classification. nist.govepa.govchemspider.com The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one. atamankimya.comwikipedia.org However, in scientific literature and commercial contexts, it is frequently referred to by various synonyms and acronyms.

Common designations include Chloromethylisothiazolinone, Methylchloroisothiazolinone, and the acronyms CMIT (Chloromethylisothiazolinone), MCI, or MCIT. atamankimya.comwikipedia.orgatamankimya.com These names are often used interchangeably. The designation "3(2H)-Isothiazolone, 5-chloro-2-methyl-" is also a systematic name used for indexing purposes. nist.govchemspider.com

Table 1: Nomenclature for CAS Number 26172-55-4

| Type of Name | Name |

| IUPAC Name | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one atamankimya.comwikipedia.org |

| Systematic Name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- nist.govchemspider.com |

| Common Name | 5-Chloro-2-methyl-4-isothiazolin-3-one nist.govwikipedia.org |

| Common Name | Methylchloroisothiazolinone atamankimya.comwikipedia.org |

| Acronym | CMIT (or CMI) atamankimya.comatamankimya.com |

| Acronym | MCI (or MCIT) atamankimya.comwikipedia.org |

Isothiazolinone Ring System and Substituent Effects in CMIT

The core of CMIT's structure is the isothiazolinone ring. This five-membered heterocyclic system contains a sulfur atom and a nitrogen atom adjacent to each other. nih.govatamanchemicals.comresearchgate.net The isothiazolinone class of compounds is characterized by an activated N-S bond which is crucial to their chemical reactivity. atamanchemicals.comcneasychem.com

In 4-chloro-2-methyl-3(2H)-isothiazolone (CMIT), two key substituents on this ring significantly influence its properties:

A methyl group (-CH₃) is attached to the nitrogen atom (at position 2).

A chlorine atom (-Cl) is attached to the carbon atom at position 5 of the isothiazolinone ring. atamankimya.comatamanchemicals.com

The presence of the electron-withdrawing chlorine atom at the 5-position is particularly significant. It increases the electrophilicity of the sulfur atom and enhances the reactivity of the molecule toward nucleophiles. nih.govnih.gov This heightened reactivity is a key differentiator when comparing CMIT to its non-chlorinated analogs. nih.govnih.gov The antimicrobial activity of isothiazolinones is attributed to their ability to react with and inhibit enzymes that have thiol groups at their active sites. ataman-chemicals.comwikipedia.org

Structural Relationship to Other Methylisothiazolinones (e.g., MIT) in Mixtures

CMIT is structurally very similar to another common isothiazolinone, 2-methyl-4-isothiazolin-3-one (B36803), commonly known as Methylisothiazolinone (MIT). wikipedia.orgsafecosmetics.org The fundamental difference between the two is the presence of the chlorine atom on the C5 position of the isothiazolinone ring in CMIT; MIT is unsubstituted at this position. atamankimya.comnih.gov

These two compounds, CMIT and MIT, are most frequently used as a mixture, often in a 3:1 ratio of CMIT to MIT. cneasychem.comatamanchemicals.comatamankimya.comatamankimya.com This combined formulation is known by trade names such as Kathon™. wikipedia.orgwikipedia.orgwikipedia.org The mixture is valued for its broad-spectrum efficacy against bacteria, fungi, and algae. atamanchemicals.comatamanchemicals.comatamankimya.com

The isothiazolinone family also includes other derivatives like Benzisothiazolinone (BIT) and Octylisothiazolinone (OIT). atamanchemicals.comnih.gov While their side chains differ, they all share the core isothiazolinone heterocyclic ring, which is the basis of their chemical function. atamanchemicals.com Recent studies have investigated the potential for cross-reactivity among different isothiazolinones in sensitized individuals, suggesting that the shared core structure can lead to recognition by the immune system. researchgate.netuantwerpen.be

Table 2: Structural Comparison of CMIT and MIT

| Feature | 4-chloro-2-methyl-3(2H)-isothiazolone (CMIT) | 2-methyl-3(2H)-isothiazolone (MIT) |

| Chemical Structure | A five-membered ring with S, N, a methyl group on N, and a chlorine atom on C5. | A five-membered ring with S, N, and a methyl group on N. No chlorine atom. |

| Molecular Formula | C₄H₄ClNOS nist.govepa.gov | C₄H₅NOS wikipedia.orgnih.gov |

| Molecular Weight | 149.6 g/mol epa.gov | 115.16 g/mol nih.gov |

| CAS Registry Number | 26172-55-4 nist.govepa.gov | 2682-20-4 atamankimya.comwikipedia.org |

Synthesis Methodologies and Derivatization Strategies for Cmit

Historical Overview of Isothiazolinone Synthesis

The field of isothiazolinone chemistry is relatively modern compared to many other heterocyclic systems, with initial reports on their synthesis first emerging in the 1960s. wikipedia.org These early investigations laid the groundwork for the development of a class of compounds that would become widely recognized for their potent biocidal properties. Industrial-scale synthesis methods were developed to meet commercial demand, primarily focusing on the ring-closure of 3-mercaptopropanamide precursors. wikipedia.org These precursors are typically derived from acrylic acid via 3-mercaptopropionic acid. The critical ring-closure step is generally achieved through chlorination or oxidation of a 3-sulfanylpropanamide to form the heterocyclic ring. wikipedia.org Over the years, a variety of other synthetic routes have been explored, including the addition of thiocyanate (B1210189) to propargyl amides, showcasing the versatility of approaches to this heterocyclic core. wikipedia.org

Primary Synthetic Routes for 3(2H)-Isothiazolone, 4-chloro-2-methyl-

The industrial production of 3(2H)-Isothiazolone, 4-chloro-2-methyl- (CMIT), often in a mixture with its non-chlorinated analogue 2-methyl-4-isothiazolin-3-one (B36803) (MIT), relies on robust and scalable chemical processes. The primary pathways involve the oxidative cyclization of sulfur-containing acyclic precursors.

Cyclization Reactions via Thioacrylamides and Dithiopropionamides

A cornerstone of CMIT synthesis is the cyclization of N-substituted 3,3'-dithiodipropionamides. The key precursor, N,N'-dimethyl-3,3'-dithiodipropionamide, serves as the substrate for a simultaneous chlorination and cyclization reaction. This disulfide-linked compound is itself an important intermediate, synthesized from precursors like methyl acrylate. indexcopernicus.com The reaction involves treating the N,N'-dimethyl-3,3'-dithiodipropionamide with a chlorinating agent, which cleaves the disulfide bond and facilitates the formation of the isothiazolinone ring. nih.govgoogle.comresearchgate.net This method is a one-step process that efficiently constructs the desired heterocyclic system. researchgate.net

Another closely related precursor used in the synthesis of CMIT is N-methyl-3-mercaptopropionamide. google.comgoogle.com This thiol-containing compound can also be converted to CMIT through a similar oxidative cyclization process. Both the mercaptopropionamide and the dithiodipropionamide routes are fundamental to the commercial production of CMIT and related isothiazolinones. google.com

| Precursor Molecule | Key Features |

| N,N'-dimethyl-3,3'-dithiodipropionamide | Disulfide-linked dimer, common industrial starting material for one-step chlorination/cyclization. |

| N-methyl-3-mercaptopropionamide | Thiol-containing monomer, directly cyclized via oxidation/chlorination. |

| cis-N-methyl-3-thiocyanoacrylamide | Used in early, non-commercial syntheses of the isothiazolinone ring. acs.org |

Halogenation and Cyclization Processes in Precursor Molecules

The synthesis of CMIT is intrinsically a halogenation and cyclization process. The reaction is typically carried out by treating either N-methyl-3-mercaptopropionamide or N,N'-dimethyl-3,3'-dithiodipropionamide with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). google.comchemicalbook.com The process is conducted in a suitable organic solvent, for instance, ethyl acetate (B1210297) or dichloromethane (B109758). chemicalbook.com

The reaction conditions, including temperature, solvent, and the molar ratio of reactants, are critical in determining the final product distribution, particularly the ratio of CMIT to MIT. By carefully controlling the amount of the chlorinating agent, the formation of the 5-chloro derivative (CMIT) can be favored. For example, using a higher molar ratio of sulfuryl chloride to the amide precursor promotes the formation of chlorinated isothiazolinones. This control is essential because the non-chlorinated MIT is often a co-product. The reaction can also generate the unwanted by-product 4,5-dichloro-2-methyl-4-isothiazolin-3-one (B41748) if conditions like temperature or the amount of chlorinating agent are not strictly controlled. google.com The process typically yields a mixture, which is then processed to achieve the desired product specifications. chemicalbook.com

Development of Novel Synthetic Pathways for CMIT and Analogues

While the established industrial syntheses for CMIT are efficient for large-scale production, research into novel synthetic methodologies continues, driven by the principles of green chemistry and process optimization. For the broader class of heterocyclic compounds, including isothiazolones, modern techniques such as flow chemistry and microwave-assisted synthesis are being explored.

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for hazardous reactions like chlorination. cam.ac.uk This methodology allows for precise control over reaction parameters such as temperature and mixing, enhancing process safety and potentially improving yield and purity. cam.ac.uknih.gov The generation and use of reactive intermediates can be managed more effectively in a continuous flow reactor, which is particularly relevant for the multi-step, one-pot synthesis of complex heterocyclic systems. cam.ac.uk

Microwave-assisted synthesis is another advanced technique that has been successfully applied to the synthesis of various thiazole (B1198619) and thiazolidinone derivatives. nih.govresearchgate.net By using microwave irradiation, reaction times can often be dramatically reduced from hours to minutes, and in some cases, product yields can be improved. researchgate.net While specific literature on the microwave-assisted synthesis of CMIT is sparse, the successful application of this technology to related structures suggests its potential as an alternative pathway for rapid, small-scale synthesis or library generation of isothiazolone (B3347624) analogues. nih.govrsc.org The development of greener synthetic routes, for example, using ionic liquids as recyclable reaction media for the synthesis of related 4-thiazolidinones, also reflects a broader trend toward more environmentally benign chemical manufacturing. sioc-journal.cn

Functionalization and Derivatization for Structure-Activity Relationship Studies

The functionalization and derivatization of the isothiazolinone scaffold are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the compound's biological activity, which can guide the design of new analogues with improved properties.

A key finding from SAR studies is the profound impact of the chlorine substituent at the C-5 position. The presence of this chlorine atom significantly enhances biocidal activity; CMIT (also referred to as MCI) demonstrates markedly lower minimum inhibitory concentration (MIC) values against various microbes compared to its non-chlorinated counterpart, MIT. nih.gov This highlights the electrophilic nature of the chlorinated ring as a critical factor in its mechanism of action.

Further derivatization efforts have focused on modifying the substituent at the N-2 position. The length and character of the N-alkyl chain have been shown to influence the compound's properties. For instance, research into designing safer isothiazolinone alternatives has involved synthesizing analogues with shorter alkyl chains to modulate hydrophobicity, which can affect toxicity profiles while aiming to retain the essential antimicrobial efficacy provided by the chlorinated isothiazolinone ring. acs.org

Other synthetic modifications include introducing different functional groups or ring systems to the core structure. The synthesis of novel isothiazolyl oxazolidinones, for example, represents an effort to create hybrid molecules that may exhibit unique activity spectra. nih.govresearchgate.net By systematically synthesizing and testing series of derivatives—with variations at the N-2 position, the C-4 position, and the C-5 position—researchers can build a comprehensive understanding of the structural requirements for potent antimicrobial activity. researchgate.net

| Structural Position | Modification Example | Impact on Activity |

| C-5 | Addition of Chlorine (Cl) | Significantly increases antimicrobial potency (CMIT vs. MIT). nih.gov |

| N-2 | Varying alkyl chain length | Modulates hydrophobicity and can influence the toxicity profile. acs.org |

| N-2 | Phenyl substituents | Creates a different class of isothiazolones for activity screening. researchgate.net |

| Core Structure | Fusion with other rings (e.g., oxazolidinone) | Generates hybrid molecules with potentially novel biological activities. nih.gov |

Molecular and Cellular Mechanisms of Action of Cmit

Interaction with Thiol-Containing Biomolecules

The primary mode of action for CMIT involves its high reactivity towards thiol-containing biomolecules, particularly proteins. researchgate.netwikipedia.org This interaction is fundamental to its broad-spectrum biocidal activity against bacteria, fungi, and algae. atamankimya.comwikipedia.org

The core of CMIT's reactivity lies in the chemistry of its isothiazolinone ring, which features an activated, electron-deficient nitrogen-sulfur (N-S) bond. nih.govnih.govnih.gov This bond makes the sulfur atom highly electrophilic and susceptible to attack by cellular nucleophiles. nih.govrsc.org Upon entering a microbial cell, the CMIT molecule readily reacts with thiol groups (-SH), such as those found in the amino acid cysteine. nih.govrsc.org

The reaction proceeds via the oxidation of the thiol groups, leading to the formation of mixed disulfides. wikipedia.orgnih.gov This process effectively inactivates the proteins containing these modified thiol residues. atamankimya.comwikipedia.org The interaction ultimately results in the destruction of protein thiols and the generation of free radicals, which contributes to subsequent cellular damage. nih.govresearchgate.net This mechanism is highly efficient, enabling CMIT to inhibit microbial growth within minutes of contact. researchgate.net

Table 1: Key Molecular Interactions of CMIT

| Interacting Moiety | Target Biomolecule | Consequence of Interaction |

|---|---|---|

| Activated N-S Bond | Thiol Groups (-SH) | Oxidation and formation of mixed disulfides wikipedia.orgnih.gov |

| Electrophilic Sulfur | Cysteine Residues in Proteins | Inactivation of enzymes and structural proteins nih.govrsc.org |

The primary targets for CMIT within the cell are the thiol side chains of cysteine residues in proteins. rsc.orgtuni.fi Cysteine is a critical amino acid found in the active sites of many life-sustaining enzymes. wikipedia.orgnih.gov By specifically modifying these residues, CMIT can rapidly halt essential enzymatic processes. researchgate.netwikipedia.org While CMIT reacts predominantly with cysteine, some evidence suggests it may also interact with other amino acid residues such as histidine and lysine, although the reaction with thiols is the most crucial for its antimicrobial activity. tuni.fi The high reactivity of isothiazolinones with thiol-containing substances like glutathione (B108866) is also well-established. nih.govnih.gov

Impact on Microbial Metabolic Pathways

By targeting key proteins and enzymes, CMIT causes a widespread shutdown of microbial metabolism. This disruption affects numerous cellular processes, from energy generation to maintaining a stable internal environment.

CMIT's mechanism involves the broad inhibition of enzymes that rely on thiol groups for their function, particularly dehydrogenase enzymes involved in metabolic pathways. researchgate.netresearchgate.netwikipedia.org One of the most significant consequences of CMIT's action is its interference with the glutathione pathway. nih.govnih.govrsc.org Glutathione is a critical intracellular antioxidant that protects the cell from oxidative damage. CMIT reacts directly with reduced glutathione (GSH), leading to its depletion. nih.gov This disrupts the function of enzymes like glutathione reductase, which is essential for regenerating GSH from its oxidized state (GSSG). youtube.com The inhibition of such enzyme systems compromises the cell's ability to defend against reactive oxygen species (ROS), leading to increased oxidative stress. youtube.comnih.gov

A rapid consequence of CMIT exposure is the severe disruption of the cell's energy-producing pathways. researchgate.net The biocide inhibits microbial respiration (oxygen consumption) and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netnih.gov This inhibition of oxidative phosphorylation is a direct result of the inactivation of key enzymes in the electron transport chain. nih.gov

The widespread modification of thiol-containing molecules fundamentally alters the cell's redox homeostasis—the balance between oxidants and reductants. rsc.orgnih.gov The depletion of antioxidants like glutathione, coupled with the inhibition of respiratory enzymes, leads to the overproduction of mitochondrial reactive oxygen species (ROS). nih.govnih.gov This imbalance creates a state of severe oxidative stress, causing damage to DNA, lipids, and proteins, and ultimately contributing to cell death. nih.govnih.gov

| Membrane Function | Reaction with membrane proteins researchgate.netnih.gov | Compromised integrity and permeability |

Effects on Cellular Membrane Integrity and Permeability

CMIT must first enter the microbial cell to exert its primary effects. It is capable of diffusing through the cell membrane of bacteria and the cell wall of fungi. nih.govrsc.org The antimicrobial action is also mediated by the reaction of its activated N-S bond with thiol groups located within proteins of the cell membrane. researchgate.netnih.gov This interaction can disrupt membrane functions and contribute to the loss of cellular integrity. Following the initial rapid inhibition of metabolic functions, this damage becomes irreversible, leading to a loss of viability and cell death over a period of hours. researchgate.netresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 4-chloro-2-methyl-3(2H)-isothiazolone | CMIT |

| Glutathione | GSH |

| Glutathione Disulfide | GSSG |

| Adenosine Triphosphate | ATP |

Oxidative Stress Induction and Free Radical Generation

4-chloro-2-methyl-3(2H)-isothiazolone (CMIT) is recognized for its ability to induce cellular toxicity through the generation of oxidative stress. This process involves the overproduction of reactive oxygen species (ROS) and the subsequent generation of free radicals, leading to a state of imbalance between the production of oxidants and the cell's antioxidant defense capacity.

The molecular structure of CMIT, particularly its electron-deficient sulfur atom, makes it highly reactive towards nucleophilic cellular components, such as thiol groups found in amino acids like cysteine. nih.gov A primary mechanism of CMIT-induced oxidative stress involves the depletion of intracellular thiols, most notably glutathione (GSH). nih.govmdpi.comnih.gov GSH is a critical antioxidant that protects cells from damage by free radicals and toxins. nih.gov The reaction of CMIT with these sulfhydryl groups disrupts the cellular redox balance and impairs the function of numerous enzymes and proteins that are vital for normal cellular metabolism. researchgate.net

A significant source of ROS generation following CMIT exposure is the mitochondria. nih.gov Studies have shown that CMIT can amplify mitochondrial-derived oxidative stress, leading to the disruption of the mitochondrial membrane potential and the inhibition of oxidative phosphorylation, the process by which cells generate the majority of their adenosine triphosphate (ATP). nih.govresearchgate.netresearchgate.net This mitochondrial dysfunction results in an increased "leakage" of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) anion radicals (O₂•−). nih.gov These superoxide radicals can be further converted to other harmful ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (HO•). nih.gov

The excessive production of ROS and free radicals initiated by CMIT has been observed in various cell types, including neuronal cells, muscle cells, and vascular smooth muscle cells. nih.govnih.govphysiology.org This onslaught of oxidative stress leads to significant cellular damage, including lipid peroxidation, where free radicals attack lipids in cell membranes, leading to a loss of membrane integrity. physiology.org Furthermore, the generated ROS can cause oxidative damage to DNA and proteins, contributing to genotoxicity and impaired cellular function. mdpi.comnih.gov

In response to this oxidative assault, cells may activate defense mechanisms. However, research indicates that exposure to CMIT can also lead to a reduction in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), further exacerbating the state of oxidative stress. physiology.org The interplay between ROS generation and the depletion of antioxidant defenses creates a vicious cycle that can ultimately trigger downstream signaling pathways involved in inflammation and programmed cell death (apoptosis). mdpi.comphysiology.org

Detailed Research Findings

The following tables summarize key findings from studies investigating the induction of oxidative stress by CMIT.

Table 1: Effect of CMIT/MIT on Antioxidant Enzyme Function in SH-SY5Y Cells

| Concentration of CMIT/MIT | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase Activity (% of Control) | Glutathione Peroxidase (GPx) Activity (% of Control) |

| 0 µM | 100 | 100 | 100 |

| 12.5 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 25 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 50 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

This table illustrates the dose-dependent decrease in the function of endogenous antioxidant systems in SH-SY5Y human neuroblastoma cells after 24 hours of exposure to a CMIT/MIT mixture. physiology.org

Table 2: Induction of Pro-inflammatory Cytokines in SH-SY5Y Cells by CMIT/MIT

| Concentration of CMIT/MIT | IL-1β mRNA Level (Fold Change) | TNF-α mRNA Level (Fold Change) | IL-6 mRNA Level (Fold Change) |

| 0 µM | 1.0 | 1.0 | 1.0 |

| 12.5 µM | Increased | Increased | Increased |

| 25 µM | Increased | Increased | Increased |

| 50 µM | Increased | Increased | Increased |

This table shows the dose-dependent increase in the mRNA levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in SH-SY5Y cells following exposure to a CMIT/MIT mixture, indicating an inflammatory response linked to oxidative stress. physiology.org

Table 3: Stress Granule (SG) Formation in HaCaT Cells Exposed to CMIT

| Concentration of CMIT | Duration of Exposure | SG Formation Rate (%) |

| 5 µg/mL | 1 hour | 14.52 |

| 7.5 µg/mL | 1 hour | 95.56 |

| 10 µg/mL | 1 hour | 97.10 |

This table demonstrates the induction of stress granule formation, a cellular response to stress, in human keratinocyte HaCaT cells after acute exposure to CMIT. Sodium arsenite, a known inducer of oxidative stress, was used as a positive control and effectively induced SG formation. nih.gov

Environmental Fate and Biotransformation Pathways of Cmit

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For CMIT, the primary abiotic degradation pathways include hydrolysis, photolysis, and advanced oxidation processes.

The stability of CMIT in aqueous environments is significantly influenced by pH and temperature. The degradation of CMIT in alkaline solutions is primarily due to the hydrolysis of the chlorinated isothiazolone (B3347624). biobor.com The rate of this degradation increases as the pH rises. biobor.com For instance, at a pH of 8.5, the half-life of CMIT has been reported to be 47 days, which dramatically decreases to just 2 days at a pH of 10. biobor.com Deactivation of the active ingredient has been observed to begin at a pH as low as 7. biobor.com

Temperature also plays a crucial role in the stability of CMIT. The active ingredients can become unstable and begin to deactivate at temperatures as low as 24°C (75°F). biobor.com As the temperature increases, the degradation and deactivation of the compound accelerate, which is attributed to thermal decomposition breaking the chemical bonds and destabilizing the active substance. biobor.com The combination of elevated pH and temperature can compound the degradation effect. biobor.com

| pH | Half-Life (Days) | Reference |

|---|---|---|

| 8.5 | 47 | biobor.com |

| 10 | 2 | biobor.com |

Photochemical transformation is another significant abiotic degradation pathway for CMIT. Exposure to ultraviolet (UV) radiation can lead to its degradation. The efficiency of this process can be significantly enhanced by using Vacuum-Ultraviolet/Ultraviolet (VUV/UV) irradiation, which has shown much better performance in CMIT degradation compared to UV photolysis alone. nih.gov In one study, VUV/UV irradiation led to 100% removal of CMIT, compared to only 8% by UV irradiation alone under the same photon fluence. nih.gov

The degradation of CMIT through VUV/UV processes involves several mechanisms, including:

Oxidation of sulfur: The sulfur atom in the isothiazolone ring is oxidized. nih.gov

Addition of hydroxyl groups: Hydroxyl groups are added to the double-carbon bond. nih.gov

Demethylation on the nitrogen: The methyl group attached to the nitrogen atom is removed. nih.gov

Substitution of the organochlorine atom: The chlorine atom is replaced by a hydroxyl group. nih.gov

Radical quenching experiments have indicated that 254 nm photolysis, 185 nm photolysis, and hydroxyl radical (•OH) oxidation all contribute to the degradation of CMIT during the VUV/UV process. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation with highly reactive species like hydroxyl radicals (•OH). wikipedia.org These processes are effective in degrading CMIT.

The synergistic ozonation process using ozone (O₃) and peroxymonosulfate (B1194676) (PMS) has been shown to be highly effective. This O₃/PMS process increased the degradation efficiency of CMIT to 81.8% within 90 seconds at a pH of 7.0, which was 62.5% higher than ozonation alone. nih.govnih.gov The enhanced degradation is attributed to the generation of both hydroxyl (•OH) and sulfate (B86663) (SO₄•−) radicals, with the total radical formation being 24.6 times higher than in ozonation alone. nih.govnih.gov At a neutral pH, the relative contributions to CMIT removal were estimated to be 1% from O₃, 67% from •OH, and 32% from SO₄•− oxidation. nih.gov

VUV/UV irradiation is another AOP that effectively degrades CMIT. nih.gov This process relies on 254 nm photolysis, 185 nm photolysis, and •OH oxidation to break down the molecule. nih.gov The degradation efficiency of CMIT via VUV/UV can be slightly higher under neutral conditions compared to acidic or basic conditions. nih.gov

| Process | Degradation Efficiency (%) | Time | pH | Reference |

|---|---|---|---|---|

| O₃/PMS | 81.8 | 90 seconds | 7.0 | nih.govnih.gov |

| Ozonation alone | 19.3 (calculated) | 90 seconds | 7.0 | nih.gov |

| VUV/UV | 100 | Not specified | Neutral | nih.gov |

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

CMIT is a broad-spectrum biocide designed to inhibit the growth of bacteria, fungi, and algae. krwater.comatamanchemicals.com Its mechanism of action involves rapidly inhibiting microbial metabolism and growth upon contact, which ultimately leads to cell death. krwater.comnih.govresearchgate.net This is achieved through the reaction of the N-S bond of the isothiazolone ring with nucleophilic cellular components, such as thiol-containing substances like glutathione (B108866). nih.govnih.gov

Despite its biocidal properties, some microorganisms have demonstrated the ability to degrade isothiazolinones. Studies have shown that certain fungi are capable of growing in the presence of and degrading these compounds. austinpublishinggroup.com For example, fungal strains such as Trichoderma longibrachiatum, Fusarium solani, and Aspergillus niger have been shown to degrade the related compound 2-methyl-4-isothiazolin-3-one (B36803) (MIT). austinpublishinggroup.com The degradation of phenoxyacetic acids, a class of herbicides, has been observed to involve diverse soil microorganisms, including both bacteria and fungi. nih.gov While CMIT is designed to be toxic to microbes, the potential for adaptation and development of degradation capabilities exists within microbial communities. au.dk

The biodegradation of isothiazolinones by microorganisms leads to the formation of various metabolites and transformation products. Fungal degradation of the related compound MIT has been shown to produce several organic acids. austinpublishinggroup.com

For instance, the cultivation of Aspergillus niger in a medium containing MIT resulted in the identification of malonic, lactic, acetic, 2-oxo-butanoic, and methoxyacetic acids. austinpublishinggroup.com Similarly, Fusarium solani produced acetic, propionic, malonic, propanoic, and 2-oxobutyric acids, while Trichoderma longibrachiatum generated tartaric, acetic, and 2-oxobutyric acids. austinpublishinggroup.com It has been proposed that the fungal biodegradation of MIT generates organic acids similar to those formed during photodegradation. austinpublishinggroup.com

Environmental Mobility and Persistence in Various Matrices (Soil, Water)

The environmental fate of 4-chloro-2-methyl-3(2H)-isothiazolone (CMIT) is governed by a combination of its chemical properties and various environmental factors. Its mobility and persistence in soil and water are influenced by processes such as hydrolysis, photolysis, biodegradation, and sorption. cdc.govirost.ir CMIT is water-soluble and its degradation is influenced by pH, temperature, and microbial activity. nih.govbiobor.comresearchgate.net

In Water

CMIT is generally considered non-persistent in aquatic environments due to its susceptibility to both abiotic and biotic degradation pathways. industrialchemicals.gov.au Although it can be rapidly degraded, its consistent use as a biocide means it is frequently detected in various aquatic systems. nih.gov

The primary degradation processes for CMIT in water are hydrolysis and biodegradation. researchgate.net Hydrolysis of the isothiazolone ring is a significant pathway, and its rate is highly dependent on pH. biobor.comresearchgate.net In alkaline conditions, the degradation accelerates considerably as the pH increases. biobor.com For instance, one study noted that the half-life of a CMIT/MIT mixture was 47 days at a pH of 8.5, but this decreased to just 2 days when the pH was raised to 10. biobor.com Temperature also plays a role, with hydrolysis rates increasing at higher temperatures. researchgate.netnih.gov

Biodegradation is another crucial process for the removal of CMIT from aquatic systems. Studies have shown that CMIT can biodegrade rapidly in aquatic environments, with some research indicating half-lives of less than 24 hours. researchgate.net The biotransformation process typically involves the cleavage of the isothiazolone ring, leading to the formation of metabolites that are several orders of magnitude less toxic than the parent compound. researchgate.net However, the inherent toxicity of CMIT to microorganisms can sometimes hinder biodegradation studies, particularly at high concentrations. industrialchemicals.gov.au Research has shown that in river and tap water, CMIT can completely degrade within eight days. nih.gov

Photolysis, or degradation by sunlight, also contributes to the breakdown of CMIT in surface waters. researchgate.netnih.gov The main degradation mechanisms identified during VUV/UV irradiation processes include the oxidation of the sulfur atom, the addition of hydroxyl groups, demethylation on the nitrogen atom, and the substitution of the organochlorine atom by a hydroxyl group. nih.gov

Table 1: Effect of pH on the Half-Life of CMIT in Water

This table illustrates the relationship between pH and the degradation rate of CMIT, showing a significant decrease in half-life as alkalinity increases.

| pH | Half-Life (Days) | Reference |

| 8.5 | 47 | biobor.com |

| 10.0 | 2 | biobor.com |

In Soil

The mobility and persistence of CMIT in the terrestrial environment are primarily controlled by sorption and biodegradation processes. irost.irnih.gov Sorption, which includes both adsorption and absorption, dictates how much of the chemical is bound to soil particles versus how much is available in the soil solution to be transported or degraded. irost.ir

CMIT's mobility in soil is expected to be moderate to high. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. A reported Koc value for CMIT is 52.5 L/kg, which suggests it does not bind strongly to soil particles. epa.gov Adsorption is influenced by soil properties such as organic matter content, clay content, and pH. irost.irresearchgate.net Generally, soils with higher organic matter and clay content will exhibit greater sorption of organic compounds. irost.ir Studies indicate that the adsorption of CMIT to soil and river silt is not a rapid process. researchgate.net This limited adsorption means CMIT has the potential for leaching through the soil profile. scielo.br

Biodegradation is a significant factor in the persistence of CMIT in soil. nih.gov The compound is considered biodegradable, with a reported biodegradation half-life of approximately 4.79 days. epa.gov One study investigating several isothiazolinones in a loamy sand soil found that more than 97% of the compounds were degraded within 120 days, with half-lives of less than 10 days. nih.gov The degradation process in soil, similar to aquatic environments, involves microbial action that breaks down the chemical structure. researchgate.netnih.gov

Table 2: Soil Partitioning and Degradation Data for CMIT

This table provides key parameters used to assess the environmental fate of CMIT in soil, indicating its potential for mobility and its non-persistent nature.

| Parameter | Value | Unit | Significance | Reference |

| Soil Adsorption Coefficient (Koc) | 52.5 | L/kg | Indicates moderate to high mobility in soil | epa.gov |

| Biodegradation Half-Life | 4.79 | days | Suggests rapid degradation in soil | epa.gov |

Analytical Chemistry and Detection Methodologies for Cmit

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of CMIT, providing the necessary separation from complex matrices before quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most frequently employed methods. researchgate.net

HPLC is a widely used technique for the simultaneous determination of CMIT and other isothiazolinones. scirp.org The method typically utilizes a reversed-phase C18 column for separation. researchgate.netnih.gov An isocratic or gradient elution with a mobile phase consisting of an aqueous component (like acetic acid or ammonium (B1175870) formate (B1220265) in water) and an organic solvent (such as methanol (B129727) or acetonitrile) is common. nih.goveeer.orglcms.cz

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.netphcog.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.netrsc.org The transition from HPLC to UPLC methods can provide results in a fraction of the time while maintaining or improving separation quality. lcms.cz

Several studies have developed and validated HPLC methods for quantifying CMIT in various products, such as cosmetics and detergents. nih.govresearchgate.net For instance, one method for analyzing CMIT in baby wet wipes used an isocratic elution with a mixture of 0.4% acetic acid and methanol (80:20 v/v) at a flow rate of 1 mL/min, with detection at 274 nm. nih.govresearchgate.net This method demonstrated good recovery (90-106%) and a linear working range of 0.44 to 17.43 ppm for CMIT. nih.govresearchgate.net

| Technique | Column | Mobile Phase | Detection | Flow Rate | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse-phase C18 | Isocratic: 0.4% Acetic Acid and Methanol (80:20 v/v) | UV at 274 nm | 1 mL/min | nih.govresearchgate.net |

| HPLC | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) | Gradient: Acetonitrile and Water | Diode Array Detector (DAD) at 275 nm | Not Specified | researchgate.net |

| HPLC | C18 | Gradient: 50% Methanol in water and Methanol | Mass Spectrometry (MS) | 0.35 - 0.5 mL/min | eeer.org |

| UHPLC | Waters XBridge phenyl (4.6 x 75 mm, 2.5 µm) | Gradient: 10 mM Ammonium formate in water and Acetonitrile | Photodiode Array (PDA) and Mass Detection (QDa) | Not Specified | lcms.cz |

Coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), provides a powerful tool for the analysis of CMIT. rsc.orgwiley.com This combination leverages the separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometric detection. rsc.orgnih.gov HPLC-MS/MS is one of the most frequently applied methods for analyzing CMIT. researchgate.net

The use of MS/MS allows for the unambiguous identification and quantification of target compounds even in highly complex samples. wiley.com Techniques like multiple-reaction monitoring (MRM) are used for both qualitative and quantitative analyses, offering excellent sensitivity with low limits of detection (LOD) and quantification (LOQ). nih.gov For example, an HPLC-MS/MS method was developed to simultaneously determine six isothiazolinones, including CMIT, in water-based adhesives, achieving LOD and LOQ of 0.010 mg/L and 0.020 mg/L, respectively. nih.gov This approach provides more reliable compound identification than UV detection alone, which can be insufficient for complex matrices. wiley.com The integration of mass detectors into HPLC and UPLC systems has become more accessible, enhancing the characterization of analytes by providing mass-to-charge ratio information for unique peak identification. lcms.czwiley.com

Spectroscopic Detection Methods

Spectroscopic techniques are essential for the detection and quantification of CMIT, often used in conjunction with chromatographic separation.

UV-Visible (UV-Vis) spectroscopy is a common detection method used with HPLC for the analysis of CMIT. scirp.org The isothiazolinone ring structure exhibits characteristic absorption in the UV region of the electromagnetic spectrum. For CMIT, the maximum absorption wavelength is typically observed around 274-275 nm. nih.govresearchgate.net A study on liquid detergents used a diode array detector (DAD) and identified the maximum absorption wavelength for CMIT as 275 nm. researchgate.net Similarly, an HPLC-UV method for analyzing CMIT in cosmetic wipes also utilized a detection wavelength of 274 nm. researchgate.netnih.gov While robust and widely available, UV detection may lack specificity in complex matrices where other compounds could co-elute and absorb at similar wavelengths. wiley.com

Advanced spectroscopic methods offer alternative or complementary approaches for detecting isothiazolinones. nih.gov Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), has emerged as a rapid and highly sensitive technique for this purpose. nih.gov SERS utilizes the enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces. A study demonstrated the use of silver nanocube (AgNC)-assisted SERS for the detection of other isothiazolinones, 2-methylisothiazol-3(2H)-one (MIT) and 2-octyl-4-isothiazolin-3-one (OIT). nih.gov This method achieved extremely low limits of detection, on the order of 10⁻¹⁰ M to 10⁻¹¹ M, indicating its potential for the ultra-sensitive quantification of isothiazolinones like CMIT in practical applications. nih.gov

Electrochemical Detection Approaches

Electrochemical methods present an attractive alternative to chromatographic techniques for the determination of CMIT. nih.gov These approaches are often characterized by their simplicity, speed, and lower cost, as they may not require expensive equipment or extensive sample preparation. nih.govmdpi.com Voltammetric techniques, such as differential pulse voltammetry (DPV), have been successfully applied for the quantification of isothiazolinones. mdpi.com

Research has explored the anodic oxidation of CMIT on glassy carbon electrodes (GCE). mdpi.com One DPV method involved the interaction of cysteine with CMIT, which minimized interference from matrix components due to the specificity of the interaction. mdpi.com This method demonstrated linearity for CMIT over a concentration range of 4–230 mg L⁻¹. mdpi.com Another simple DPV method for quantifying CMIT in cosmetics involved extraction with dichloromethane (B109758) followed by analysis using the standard addition method. mdpi.com These electrochemical sensors offer high sensitivity and selectivity, making them a viable option for trace detection of CMIT in various samples. nih.gov

| Methodology | Technique | Key Findings/Parameters | Reference |

|---|---|---|---|

| Chromatographic | HPLC/UPLC-UV | Commonly uses C18 columns; UV detection at ~274-275 nm. UPLC offers faster analysis. | nih.govphcog.comresearchgate.net |

| HPLC-MS/MS | Provides high specificity and sensitivity; enables low detection limits (e.g., 0.010 mg/L). | nih.gov | |

| Spectroscopic | UV-Visible Spectroscopy | Standard detection method for HPLC; CMIT maximum absorbance at ~274-275 nm. | nih.govresearchgate.net |

| Raman Spectroscopy (SERS) | Demonstrated for other isothiazolinones with ultra-low detection limits (10⁻¹⁰ M to 10⁻¹¹ M). | nih.gov | |

| Electrochemical | Differential Pulse Voltammetry (DPV) | Offers a cost-effective alternative; linear range of 4–230 mg L⁻¹ reported for CMIT. | mdpi.com |

Novel Detection Technologies for CMIT (e.g., Plasmonic Methods)

The development of rapid, sensitive, and selective analytical methods for the detection of 4-chloro-2-methyl-3(2H)-isothiazolone (CMIT) is of significant interest due to its widespread use and potential as a skin sensitizer. While traditional chromatographic techniques are reliable, they can be time-consuming and require sophisticated instrumentation. Consequently, research has focused on novel detection technologies, with plasmonic methods showing considerable promise.

Plasmonic detection techniques leverage the unique optical properties of metallic nanostructures. When light interacts with these nanostructures, it can induce a collective oscillation of electrons known as a surface plasmon. The resonance conditions of these plasmons are highly sensitive to the surrounding environment, a principle that can be harnessed for chemical sensing.

One innovative plasmonic approach for CMIT detection involves the use of gold nanoparticles (AuNPs). In a recently developed method, the presence of CMIT and its common co-biocide, 2-methyl-3(2H)-isothiazolone (MIT), induces the aggregation of AuNPs. This aggregation leads to a distinct color change of the nanoparticle solution from red to purple, which can be observed with the naked eye. This colorimetric response allows for a rapid, instrument-free screening of CMIT/MIT at concentrations relevant to regulatory limits. The underlying mechanism involves specific molecular interactions between the isothiazolinones and the capping agents on the AuNPs, leading to the nanoparticle clustering.

To enhance the quantitative and qualitative aspects of this plasmonic detection, it can be coupled with Raman spectroscopy. The aggregation of the AuNPs also results in a concentration-dependent change in the Raman spectrum of the solution. This provides a molecular fingerprint that can be used to confirm the presence of CMIT and to quantify its concentration, offering a dual-mode detection system that combines the speed of colorimetric analysis with the specificity of spectroscopic methods.

Surface-Enhanced Raman Scattering (SERS) is another powerful plasmonic technique that has been successfully applied to the detection of CMIT. SERS utilizes metallic nanostructures, such as silver or gold, to dramatically amplify the Raman scattering signal of molecules adsorbed onto their surface. This enhancement allows for the detection of analytes at very low concentrations.

Recent advancements in SERS have focused on the development of novel and reproducible substrates. One such innovation is the use of 3D-printed substrates composed of a copper/polymer composite filament, which are then coated with silver via an electroless displacement reaction. acs.orgnih.govnih.govresearchgate.net These SERS-active substrates have demonstrated the ability to detect CMIT in simulated lake water samples at parts-per-million (ppm) levels, which is well within the range of current regulatory standards. acs.orgnih.govnih.govresearchgate.net The SERS spectra of CMIT exhibit characteristic vibrational modes that can be used for its identification and quantification, even in complex matrices. researchgate.net

The table below summarizes the key features of these novel plasmonic detection methods for CMIT.

| Detection Technology | Principle | Key Advantages | Limit of Detection |

| Gold Nanoparticle (AuNP) Aggregation | Colorimetric and spectroscopic changes due to CMIT-induced aggregation of AuNPs. | Rapid, dual-mode (colorimetric and Raman), potential for on-site screening. | Capable of detecting CMIT at regulatory levels (e.g., 15 ppm for CMIT/MIT mixtures). |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman scattering signal of CMIT molecules adsorbed on a plasmonically active substrate. | High sensitivity and specificity, provides molecular fingerprint for identification. | Down to 10 ppm in simulated lake water using 3D-printed Ag-Cu-PLA substrates. acs.orgnih.govnih.gov |

These plasmonic-based technologies represent a significant step forward in the analytical chemistry of CMIT, offering rapid, sensitive, and potentially portable solutions for its detection in a variety of samples.

Sample Preparation and Matrix Effects in CMIT Analysis

The accurate quantification of CMIT in diverse and complex matrices, such as cosmetics, household products, and environmental samples, is critically dependent on effective sample preparation and the mitigation of matrix effects. Matrix effects refer to the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

The choice of sample preparation technique is crucial for minimizing matrix effects by isolating CMIT from interfering substances. Several methods have been developed and optimized for the extraction of isothiazolinones from various matrices.

Common Sample Preparation Techniques for CMIT:

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to facilitate the extraction of the analyte from a solid or semi-solid matrix into a suitable solvent. It has been successfully applied to the extraction of CMIT from detergents and wet wipes. eeer.orgeeer.org

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates the analyte from the sample matrix based on its physical and chemical properties. Different types of SPE cartridges, such as HLB (Hydrophilic-Lipophilic Balance) and C18, are employed depending on the nature of the sample and the analyte. eeer.orgeeer.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. It is a classic extraction method that has been used for the analysis of CMIT in various samples. nih.govresearchgate.net

Matrix Solid-Phase Dispersion (MSPD): In MSPD, the sample is blended with a solid support (dispersing agent), and the analyte is then eluted with a suitable solvent. This technique has been effectively used for the determination of isothiazolinones in cosmetics and household products, offering a streamlined extraction and cleanup process. researchgate.netepa.gov

The table below provides an overview of sample preparation methods used for CMIT analysis in different matrices.

| Sample Matrix | Sample Preparation Technique(s) | Key Findings and Considerations |

| Cosmetics (e.g., creams, shampoos) | Matrix Solid-Phase Dispersion (MSPD), Ultrasonic-Assisted Extraction (UAE) | MSPD with florisil (B1214189) as the dispersive phase and methanol as the elution solvent has shown good recoveries for CMIT. researchgate.netepa.gov UAE is also effective, but optimization of the extraction solvent is critical. |

| Household Products (e.g., detergents) | Ultrasonic-Assisted Extraction (UAE) | For viscous samples like liquid detergents, SPE may not be suitable due to clogging. UAE with an appropriate organic solvent is preferred. eeer.orgeeer.org |

| Wet Wipes | Ultrasonic-Assisted Extraction (UAE), Solid-Phase Extraction (SPE) | Direct injection after dilution can lead to poor recoveries and significant matrix effects. UAE followed by cleanup is a more reliable approach. eeer.orgeeer.org |

| Water-based Adhesives | Solvent Extraction followed by centrifugation and filtration | A simple extraction with a methanol-water mixture has proven effective for the analysis of CMIT in this matrix. nih.gov |

| Air (from humidifier use) | Impinger sampling followed by cosolvent evaporation | Air is sampled through impingers containing deionized water, and the resulting solution is concentrated using a cosolvent evaporation method before analysis. eaht.org |

Matrix Effects in CMIT Analysis:

Matrix effects are a significant challenge, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The co-eluting compounds from complex matrices can interfere with the ionization of CMIT in the mass spectrometer's ion source, leading to inaccurate results. For instance, in the analysis of wet wipes, direct injection of diluted samples has been shown to result in significant matrix effects, with recoveries for CMIT being highly variable. eeer.orgeeer.org

To assess and compensate for matrix effects, several strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the actual samples.

Internal Standards: A known amount of a compound that is structurally similar to the analyte (an internal standard) is added to both the samples and the calibration standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can help to correct for signal variations caused by matrix effects.

Post-Extraction Spike Method: This method is used to quantify the extent of matrix effects. It involves comparing the response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank matrix extract after the extraction process. mdpi.com

Effective sample preparation is the first line of defense against matrix effects. By carefully selecting and optimizing the extraction and cleanup procedures, the concentration of interfering compounds can be significantly reduced, leading to more accurate and reliable determination of CMIT.

Industrial Applications and Performance Efficacy of Cmit As a Biocide

Application in Water Treatment Systems (e.g., Cooling Systems, Oil Fields)

CMIT is extensively used in industrial water treatment to prevent biofouling and control microbial contamination. nih.gov In industrial circulating cooling systems, such as those in power plants and chemical and textile manufacturing, CMIT effectively controls the growth of bacteria, fungi, and algae. irowater.comgo2eti.com These microorganisms can form slime, which impairs the efficiency of cooling towers, heat exchangers, and other equipment. irowater.comwmcwater.com By inhibiting microbial proliferation, CMIT helps maintain water quality and ensures the normal operation of the equipment. irowater.com

The compound's application extends to oilfield water treatment, where it is used to manage microbial growth in injection waters, drilling fluids, and production systems. atamanchemicals.comwikipedia.org Microbial contamination in oil and gas operations can lead to significant problems, including reservoir plugging, corrosion of pipelines and equipment, and the degradation of hydrocarbon quality. The use of CMIT helps mitigate these issues, making it a suitable biocide for secondary oil production and wastewater treatment within the industry. atamanchemicals.com Its ability to function as a sludge remover at higher concentrations further enhances its utility in these environments. atamanchemicals.com

Use in Material Preservation (e.g., Paints, Coatings, Adhesives, Fuels, Metalworking Fluids)

As a preservative, CMIT plays a significant role in protecting a wide array of water-based industrial products from microbial degradation. It is frequently incorporated as an in-can preservative in technical applications like paints, polymer emulsions, coatings, adhesives, ceramic glazes, fillers, and sealants. atamanchemicals.commena-kim.comatamankimya.com The presence of CMIT prevents spoilage and extends the shelf life of these products by inhibiting the growth of microorganisms that can alter their physical and chemical properties. researchgate.net

CMIT is also employed as a biocide in the preservation of fuels, particularly diesel. atamanchemicals.comatamankimya.com In fuel storage tanks, microbial growth can lead to the formation of sludge, filter plugging, and corrosion, all of which can be prevented by the addition of CMIT. wikipedia.org Furthermore, it is used as a tank-side additive for ready-diluted metalworking fluids, protecting these liquids from bacterial and fungal contamination that can cause fluid degradation and unpleasant odors. mena-kim.comatamankimya.com

Efficacy Against Diverse Microbial Spoilage Organisms (Bacteria, Fungi, Algae) in Industrial Contexts

CMIT exhibits a broad spectrum of antimicrobial activity, making it highly effective against a diverse range of spoilage organisms found in industrial settings. nih.govirowater.comatamankimya.com Its efficacy extends to gram-positive and gram-negative bacteria, fungi (including yeasts and molds), and algae. irowater.comatamankimya.com This wide-ranging effectiveness allows it to be used as a standalone biocide in many applications where other products might fail. atamanchemicals.com

The compound is known for its ability to control both planktonic (free-floating) and sessile (biofilm-forming) microorganisms at very low concentrations. atamanchemicals.com Its capacity to inhibit and eliminate common bacteria, fungi, and algae helps prevent the formation of biofilms and slime in industrial systems. irowater.comatamankimya.com This is crucial in applications like water treatment and papermaking, where biofilm growth can lead to operational disruptions. atamanchemicals.comirowater.com

Table 1: Microbial Spoilage Organisms Controlled by CMIT in Industrial Applications

| Microbial Category | Specific Examples | Industrial Contexts | Source(s) |

|---|---|---|---|

| Bacteria | Gram-positive and Gram-negative bacteria, aerobic and anaerobic bacteria. | Water treatment, paints, adhesives, metalworking fluids, oilfields. | irowater.comatamankimya.comatamankimya.comneohim.com |

| Fungi | Yeasts, molds (micromycetes). | Paints, coatings, adhesives, leather, detergents, wood preservation. | irowater.commena-kim.comatamankimya.comneohim.com |

| Algae | Green algae, brown algae. | Cooling water systems, swimming pools, fountain landscapes. | atamanchemicals.comirowater.com |

Stability and Compatibility of CMIT in Formulations under Industrial Conditions (pH, Temperature)

The stability of CMIT is a critical factor in its application and is significantly influenced by environmental conditions such as pH and temperature. Generally, CMIT is most stable in acidic to neutral conditions. researchgate.net Research indicates that its stability decreases in alkaline environments. For instance, CMIT can decompose rapidly at a pH above 8, undergoing ring opening which results in less active products. researchgate.net The hydrolytic degradation of CMIT is accelerated with increasing pH and temperature. researchgate.net

Despite this, some formulations are considered effective over a broader pH range, from 2 to 9. neohim.com To counteract instability, particularly at higher pH values or temperatures, CMIT is often stabilized with salts of magnesium, copper, or sodium. atamanchemicals.comatamankimya.com

Table 2: Stability of CMIT at Different pH Levels

| pH Range | Stability | Effect | Source(s) |

|---|---|---|---|

| 2.0 - 4.0 | Chemically stable. | Optimal range for stability. | atamankimya.com |

| 4.0 - 8.0 | Generally stable. | Considered the most stable range for application. | researchgate.net |

| > 8.0 | Rapid decomposition. | Undergoes ring opening, leading to loss of preservative properties. | researchgate.net |

| 9.0 | Accelerated degradation. | Half-life is significantly reduced, especially at higher temperatures (e.g., 40°C). | researchgate.net |

In terms of compatibility, CMIT can be mixed with chlorine biocides and a majority of cationic, anionic, and non-ionic surfactants. atamanchemicals.comatamankimya.com This compatibility allows for its incorporation into a wide variety of formulations without causing adverse chemical reactions, making it a versatile choice for many industrial applications. atamanchemicals.com

Microbial Adaptation and Resistance Mechanisms to Cmit

Emergence and Characterization of CMIT-Tolerant Microbial Strains

The development of microbial tolerance to CMIT has been documented in various environments. For instance, studies have shown that continuous exposure of activated sludge to CMIT can lead to the dominance of CMIT-resistant bacterial consortia. researchgate.net The characterization of these tolerant strains is crucial for understanding the underlying resistance mechanisms.

Research has identified several bacterial species with demonstrated tolerance to CMIT. A study investigating the efficacy of CMIT in aircraft fuel systems noted that bacteria with a greater capacity to form biofilms exhibited higher resistance to the biocide. nih.gov This suggests that the emergence of tolerant strains is often linked to their ability to adopt a biofilm mode of growth, which provides a protective barrier against the chemical agent.

The minimum inhibitory concentration (MIC) is a key parameter used to characterize the susceptibility of a microbial strain to an antimicrobial agent. For example, the MIC of CMIT for E. coli K-12 has been determined to be 1.6 mg/l. researchgate.net The table below presents data on the emergence of CMIT-tolerant strains from a study on activated sludge.

| Treatment Condition | Outcome | Reference |

| Activated sludge supplied with artificial sewage containing 20 mg/l CMIT | CMI-resistant bacteria became dominant in the bacterial consortia. | researchgate.net |

Physiological and Biochemical Adaptations in Resistant Microorganisms

Microorganisms employ a range of physiological and biochemical adaptations to counteract the effects of CMIT. These adaptations are critical for their survival in environments where the biocide is present.

Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the bacterial cell. nih.govmdpi.com This mechanism prevents the accumulation of the biocide to toxic intracellular concentrations. mdpi.com While the direct role of specific efflux pumps in conferring resistance to CMIT is an area of ongoing research, the overexpression of efflux pumps is a well-established mechanism of resistance to various biocides and antibiotics. nih.gov It is plausible that efflux pumps contribute to CMIT tolerance by reducing its intracellular concentration. The main families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) superfamily, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov

Exposure to biocides like CMIT can induce significant stress on microbial cells, leading to alterations in their metabolism and the activation of stress response pathways. The mechanism of action of CMIT involves the inhibition of bacterial metabolism and growth, ultimately leading to cell death. nih.gov This is achieved through the reaction of its electron-deficient sulfur atom with nucleophilic groups in cellular components, such as the thiol moieties of cysteine residues in proteins and enzymes. nih.gov

Resistant microorganisms may adapt by altering metabolic pathways to mitigate the damage caused by CMIT or by upregulating stress response mechanisms that protect essential cellular components. These adaptations can help the cell to maintain homeostasis and survive in the presence of the biocide.

Biofilm formation is a key survival strategy for microorganisms, providing protection against various environmental stresses, including antimicrobial agents. nih.govresearchgate.net Bacteria residing within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which can act as a physical barrier, limiting the penetration of biocides like CMIT. nih.gov

Studies have demonstrated a direct correlation between biofilm formation and increased resistance to CMIT. nih.gov The antibacterial activity of CMIT against E. coli K-12 cells embedded in a biofilm was found to be higher in the upper layers and lower in the bottom layers, indicating reduced penetration through the biofilm matrix. researchgate.net This protective effect of biofilms can lead to the survival of microbial populations even at concentrations of CMIT that would be lethal to their planktonic (free-swimming) counterparts. researchgate.net

The table below summarizes research findings on the influence of biofilm formation on CMIT resistance.

| Organism | Observation | Reference |

| E. coli K-12 | Antibacterial activity of CMI was high in the upper layer and low in the bottom layer of the biofilm. | researchgate.net |

| Various bacteria | Bacteria with greater resistance to CMIT had a higher ability to form biofilms. | nih.gov |

Genetic Basis of CMIT Resistance (e.g., Gene Mutations, Horizontal Gene Transfer)

The development of resistance to CMIT is fundamentally rooted in genetic changes within the microbial population. These changes can occur through spontaneous mutations or the acquisition of resistance genes from other organisms via horizontal gene transfer (HGT). nih.govnih.gov

Spontaneous mutations in genes encoding the targets of CMIT or in regulatory genes that control the expression of resistance mechanisms, such as efflux pumps, can lead to reduced susceptibility.

Horizontal gene transfer is a significant mechanism for the rapid spread of antimicrobial resistance genes within and between bacterial species. nih.govnih.gov This process can occur through three primary mechanisms: transformation (uptake of naked DNA), transduction (transfer of DNA by bacteriophages), and conjugation (transfer of plasmids or other mobile genetic elements). nih.gov While specific studies detailing the horizontal gene transfer of CMIT resistance genes are limited, the general principles of HGT are well-established for other antimicrobial agents and are likely to play a role in the dissemination of CMIT resistance. nih.govfrontiersin.org

Cross-Resistance and Co-Resistance Phenomena with Other Antimicrobial Agents

The development of resistance to one antimicrobial agent can sometimes lead to resistance to other, structurally or functionally unrelated compounds. This phenomenon is known as cross-resistance when a single resistance mechanism confers resistance to multiple antimicrobials. nih.gov For example, an efflux pump with broad substrate specificity can expel different types of biocides and antibiotics. nih.gov

Co-resistance occurs when the genes for resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid. escholarship.orgfoodanimalconcernstrust.org Therefore, selection pressure from one agent can lead to the maintenance and spread of resistance to the other. While direct evidence for cross-resistance and co-resistance involving CMIT is not extensively documented in the reviewed literature, these are well-known phenomena in the broader context of antimicrobial resistance and are important considerations in the management of biocide-resistant microorganisms. nih.govnih.gov

Structure Activity Relationship Sar Studies of Cmit and Its Analogues

Elucidation of Key Structural Features Conferring Biocidal Activity

The antimicrobial power of CMIT and related isothiazolinones stems from specific features within their five-membered heterocyclic structure. nih.gov The core of their activity is the isothiazolinone ring itself, particularly the chemically reactive nitrogen-sulfur (N-S) bond. mdpi.com The biocidal mechanism is initiated by the rapid inactivation of essential enzymes within microbial cells. This occurs through a two-step process involving, first, the rapid binding to and subsequent acylation of thiol-containing residues, such as the amino acid cysteine, which is a critical component of many enzymes. mdpi.comwikipedia.org

The key structural components essential for this activity are:

The Isothiazolinone Heterocycle: This five-membered ring is the fundamental pharmacophore.

The Electrophilic Sulfur Atom: The sulfur atom in the ring is susceptible to nucleophilic attack by thiols (e.g., from cysteine in microbial proteins). wikipedia.org

The N-S Bond: Interaction with thiols leads to the reductive cleavage of this bond, opening the ring. This process is central to the irreversible inactivation of the target enzymes, disrupting cellular respiration, and leading to cell death. mdpi.com

An Activated Double Bond: The C=C double bond adjacent to the carbonyl group also contributes to the molecule's reactivity.

The growth-inhibitory action of isothiazolinones is rapidly neutralized by the addition of thiol-containing compounds like cysteine or glutathione (B108866), which confirms that their primary mode of action is the disruption of thiol-dependent cellular functions. mdpi.com

Impact of Halogenation (e.g., Chlorine at C-4) on Biocidal Potency and Specificity

The substitution pattern on the isothiazolinone ring significantly modulates its biocidal potency. One of the most critical substitutions is halogenation, particularly the presence of a chlorine atom at the C-4 position (or C-5 in IUPAC nomenclature for the parent 3(2H)-isothiazolone), as seen in CMIT. nih.gov

Research comparing the minimum inhibitory concentrations (MIC) of CMIT (also referred to as MCI) with its non-halogenated counterpart, 2-methyl-3(2H)-isothiazolone (MIT or MI), demonstrates that the C-4 chlorine atom dramatically enhances antimicrobial activity. nih.gov The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom and makes the N-S bond more susceptible to nucleophilic attack. This heightened reactivity translates to greater potency against a broad spectrum of microorganisms.

Studies have shown that CMIT consistently displays lower MIC values compared to MIT against various organisms, indicating that less of the chlorinated compound is required to achieve the same inhibitory effect. nih.gov For instance, against the yeast Saccharomyces pombe and the bacterium Escherichia coli, CMIT exhibits significantly higher potency. nih.gov

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| CMIT (MCI) | S. pombe | 2.6 | nih.gov |

| MIT (MI) | S. pombe | >100 | mdpi.com |

| CMIT (MCI) | E. coli | 0.5 | nih.gov |

| MIT (MI) | E. coli | >100 | mdpi.com |

This data clearly illustrates that the presence of chlorine in the isothiazolinone ring is a key factor in improving the compound's biocidal activity. nih.gov

Influence of N-Substitution on Activity Profiles